molecular formula C20H27N3O4S2 B1208313 N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide

N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide

Cat. No. B1208313
M. Wt: 437.6 g/mol
InChI Key: AKLBUCREYAAHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide is a sulfonamide.

Scientific Research Applications

  • Molecular Structure and Crystal Packing : A study by Haider et al. (2009) detailed the molecular structure of a similar compound, N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide. It described the classic chair conformation of the cyclohexyl ring and the dihedral angle between the benzene ring plane and the cyclohexyl ring. This information is crucial for understanding the compound's properties and potential applications in materials science and molecular engineering (Haider et al., 2009).

  • Synthesis and Biological Evaluation : Ghorbani-Vaghei et al. (2016) synthesized new derivatives of 1,4-dihydropyridine using N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide and poly(N,N′-dichloro-N-ethyl-benzene-1,3-disulfonamide), and evaluated them for antibacterial and anti-oxidant activities. This demonstrates the compound's role in facilitating the synthesis of biologically active derivatives (Ghorbani-Vaghei et al., 2016).

  • Catalytic Applications in Organic Synthesis : Another study by Ghorbani-Vaghei et al. (2014) revealed that N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives were synthesized using similar sulfonamide compounds as catalysts, indicating the potential application of your compound in organic synthesis and catalyst development (Ghorbani-Vaghei et al., 2014).

  • Use in Solid-state Synthesis : Ghorbani-Vaghei et al. (2014) also conducted a study using similar sulfonamides for the one-pot synthesis of 3-substituted indoles in a solid-state environment. This suggests potential uses of N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide in solid-state chemistry and pharmaceutical synthesis (Ghorbani-Vaghei et al., 2014).

  • Chemical Modification and Biological Activity : Supuran et al. (2013) investigated aromatic sulfonamides, including N-(3-morpholinopropyl)benzene-1,4-disulfonamide, as inhibitors of carbonic anhydrase enzymes. This research indicates the potential of N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide in developing new therapeutic agents (Supuran et al., 2013).

properties

Product Name

N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide

Molecular Formula

C20H27N3O4S2

Molecular Weight

437.6 g/mol

IUPAC Name

4-N-cyclohexyl-1-N-ethyl-4-N-(pyridin-2-ylmethyl)benzene-1,4-disulfonamide

InChI

InChI=1S/C20H27N3O4S2/c1-2-22-28(24,25)19-11-13-20(14-12-19)29(26,27)23(18-9-4-3-5-10-18)16-17-8-6-7-15-21-17/h6-8,11-15,18,22H,2-5,9-10,16H2,1H3

InChI Key

AKLBUCREYAAHGO-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=N2)C3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide
Reactant of Route 2
Reactant of Route 2
N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide
Reactant of Route 3
Reactant of Route 3
N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide
Reactant of Route 4
Reactant of Route 4
N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide
Reactant of Route 5
N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide
Reactant of Route 6
Reactant of Route 6
N4-cyclohexyl-N1-ethyl-N4-(2-pyridinylmethyl)benzene-1,4-disulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.